molecular formula C8H8BrClO2 B6180227 2-bromo-1-chloro-3,5-dimethoxybenzene CAS No. 1039105-27-5

2-bromo-1-chloro-3,5-dimethoxybenzene

Cat. No.: B6180227
CAS No.: 1039105-27-5
M. Wt: 251.5
InChI Key:
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Description

“2-bromo-1-chloro-3,5-dimethoxybenzene” is a chemical compound with the molecular formula CHBrCl . It is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .


Synthesis Analysis

The synthesis of “this compound” can be achieved by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . The electrophilic substitution reactions involved in the synthesis follow a two-step mechanism .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring substituted with bromo, chloro, and methoxy groups . The average mass of the molecule is 219.506 Da, and the monoisotopic mass is 217.949783 Da .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve electrophilic aromatic substitution . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula CHBrCl, average mass 219.506 Da, and monoisotopic mass 217.949783 Da .

Mechanism of Action

The mechanism of action for the reactions of “2-bromo-1-chloro-3,5-dimethoxybenzene” involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety and hazards associated with “2-bromo-1-chloro-3,5-dimethoxybenzene” include skin and eye irritation, and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

“2-bromo-1-chloro-3,5-dimethoxybenzene” may be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride, which can be used as an anti-cancer drug . This suggests potential future directions in the field of medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-chloro-3,5-dimethoxybenzene involves the bromination and chlorination of 3,5-dimethoxybenzene.", "Starting Materials": [ "3,5-dimethoxybenzene", "Bromine", "Chlorine", "Iron(III) chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethoxybenzene in a mixture of hydrochloric acid and water.", "Step 2: Add bromine dropwise to the solution while stirring vigorously. The reaction mixture will turn red-brown in color.", "Step 3: Add iron(III) chloride to the reaction mixture to catalyze the reaction. The mixture will turn dark brown in color.", "Step 4: Heat the reaction mixture to 60-70°C for 2-3 hours to complete the bromination reaction.", "Step 5: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 6: Dissolve the solid precipitate in a mixture of hydrochloric acid and water.", "Step 7: Add chlorine gas to the solution while stirring vigorously. The reaction mixture will turn yellow in color.", "Step 8: Add sodium hydroxide to the reaction mixture to neutralize the acid and to promote the chlorination reaction.", "Step 9: Heat the reaction mixture to 60-70°C for 2-3 hours to complete the chlorination reaction.", "Step 10: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 11: Wash the solid precipitate with water and dry it in a desiccator.", "Step 12: Recrystallize the solid precipitate from a suitable solvent to obtain pure 2-bromo-1-chloro-3,5-dimethoxybenzene." ] }

1039105-27-5

Molecular Formula

C8H8BrClO2

Molecular Weight

251.5

Purity

95

Origin of Product

United States

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